4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile
Description
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is a halogenated benzonitrile derivative characterized by a benzonitrile core substituted with a 2-chlorobenzyloxy group at position 4 and an iodine atom at position 3. This compound is structurally significant due to its electron-withdrawing substituents (chloro and iodo), which influence its physicochemical properties and reactivity. The compound’s CAS registry (694507-23-8) and availability from suppliers like Hairui Chemical () suggest its relevance in custom synthesis and process R&D.
Properties
Molecular Formula |
C14H9ClINO |
|---|---|
Molecular Weight |
369.58 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9ClINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
ZUTZPDBGBMTERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl alcohol and 3-iodobenzonitrile.
Reaction Conditions: The 2-chlorobenzyl alcohol is first converted to 2-chlorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Chemical Reactions Analysis
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by various aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorobenzyl and iodobenzonitrile groups allows it to participate in various binding interactions and chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile (CAS 694507-23-8)
- Key Differences :
- Substituent Position: The iodine atom is at position 5 instead of 3, and position 3 is substituted with an ethoxy group.
- Molecular Weight: Higher molecular weight (due to additional iodine and ethoxy groups) compared to the target compound.
- Reactivity: The ethoxy group may enhance solubility in polar solvents, while the iodine at position 5 could alter steric effects in synthetic pathways.
- Application : Likely serves as a precursor in pharmaceuticals, given its structural complexity and halogenation pattern ().
3-Iodobenzonitrile
- Key Differences :
- Simpler Structure: Lacks the 2-chlorobenzyloxy substituent, reducing steric hindrance and lipophilicity.
- Reactivity: The absence of the benzyloxy group limits its utility in multi-step syntheses requiring functional group diversity.
- Application : Primarily used as a building block for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry ().
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile (CAS 1706445-12-6)
- Key Differences: Substituent Type: Fluorine replaces chlorine on the benzyl group, increasing electronegativity and altering electronic effects.
- Application: Potential use in radiopharmaceuticals or as a fluorinated probe in drug discovery ().
Quinoline Derivatives with 2-Chlorobenzyloxy Substituents
- Key Differences: Core Structure: Quinoline-based (e.g., compounds in ) vs. benzonitrile core. Functional Groups: Additional amino, cyano, and tetrahydrofuran groups in quinoline derivatives suggest broader pharmacological activity (e.g., kinase inhibition).
- Application: These derivatives are patented for therapeutic uses, highlighting the importance of chloro and cyano groups in drug design ().
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Positioning : Ortho-chloro substitution on the benzyl group (as in the target compound) enhances steric and electronic effects critical for binding to hydrophobic enzyme pockets, as seen in kinase inhibitors ().
- Fluorine vs. Chlorine : Fluorinated analogs () may exhibit improved metabolic stability due to fluorine’s resistance to oxidation, making them preferable in drug design.
Biological Activity
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile can be represented as follows:
The synthesis typically involves multi-step reactions that include the introduction of the chlorobenzyl ether and the iodide group on the benzene ring. The following table summarizes key steps in its synthesis:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Ether Formation | 2-Chlorobenzyl alcohol + base |
| 2 | Iodination | Iodine + oxidizing agent |
| 3 | Nitrile Formation | Nitrile source under acidic conditions |
The biological activity of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, which can lead to various therapeutic effects. For example, it has been suggested that this compound inhibits certain enzymes involved in cancer pathways, thus potentially reducing tumor growth.
Anticancer Properties
Research indicates that compounds similar to 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity .
- Antimicrobial Testing : Another research project tested this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent in treating infections caused by these bacteria .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. The presence of both chlorine and iodine atoms is believed to enhance reactivity and improve binding affinity to biological targets. Computational modeling has also been employed to predict interactions with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
